Lercanidipine hydrochloride

Catalog No.
S1794983
CAS No.
100427-27-8
M.F
C36H42ClN3O6
M. Wt
648.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lercanidipine hydrochloride

CAS Number

100427-27-8

Product Name

Lercanidipine hydrochloride

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C36H42ClN3O6

Molecular Weight

648.2 g/mol

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Lercanidipine hydrochloride is a diarylmethane.

Lercanidipine hydrochloride is a pharmaceutical compound classified as a calcium channel blocker, specifically belonging to the dihydropyridine class. It is primarily utilized in the management of hypertension (high blood pressure). The compound operates by relaxing and dilating blood vessels, which facilitates improved blood circulation. Lercanidipine hydrochloride is marketed under various trade names, including Zanidip and Leridip, and is administered orally. Its chemical formula is C36H41N3O6HClC_{36}H_{41}N_{3}O_{6}\cdot HCl and it exists as a slightly yellow crystalline powder with a melting point that varies depending on its crystalline form .

. The initial step includes the halogenation of 2,N-Dimethyl-N-(3,3-diphenylpropyl)-l-amino-2-propanol, followed by its reaction with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in the presence of a base. This process yields lercanidipine hydrochloride through an esterification reaction involving thionyl chloride and various solvents such as dichloromethane and dimethylformamide .

The compound exhibits polymorphism, crystallizing into different forms based on the solvent and method used during synthesis. Each form has distinct physical properties and bioavailability profiles .

Lercanidipine hydrochloride functions primarily as an antagonist to voltage-dependent calcium channels. By inhibiting calcium influx into vascular smooth muscle cells, it causes vasodilation, thereby reducing systemic vascular resistance and lowering blood pressure. The drug has a bioavailability of approximately 10% due to extensive first-pass metabolism in the liver, predominantly by cytochrome P450 3A4 enzymes .

Its pharmacokinetic profile includes a half-life of 8 to 10 hours and a duration of action lasting over 24 hours. Notably, lercanidipine is highly protein-bound (>98%) and is excreted mainly via urine .

The synthesis of lercanidipine hydrochloride can be achieved through various methods:

  • Traditional Synthesis: Involves the halogenation of the amino alcohol followed by reaction with dihydropyridine derivatives.
  • Improved Methods: Recent patents describe methods that yield amorphous forms or specific crystalline forms with enhanced solubility and bioavailability profiles. For instance, one method involves dissolving lercanidipine hydrochloride in methanol and precipitating it using organic solvents like cyclohexane .
  • Polymorphic Forms: Different crystallization techniques can produce various polymorphic forms (e.g., Form A, B, C), each exhibiting unique melting points and solubility characteristics .

Lercanidipine hydrochloride is primarily used for treating hypertension in adults. Its efficacy in lowering blood pressure makes it a preferred choice among calcium channel blockers due to its prolonged action and favorable side effect profile compared to other medications in the same class . Additionally, ongoing research explores its potential applications in other cardiovascular conditions.

Lercanidipine hydrochloride interacts significantly with other drugs metabolized by cytochrome P450 3A4. Strong inhibitors of this enzyme, such as ketoconazole and erythromycin, can substantially increase plasma concentrations of lercanidipine, potentially enhancing its antihypertensive effects . Conversely, CYP3A4 inducers like carbamazepine may reduce its effectiveness. Other notable interactions include:

  • Alendronic Acid: Increased risk of myopathy.
  • Ciclosporin: Triples plasma levels when co-administered.
  • Grapefruit Juice: Known to amplify drug levels due to inhibition of CYP3A4 .

Lercanidipine hydrochloride shares similarities with other dihydropyridine calcium channel blockers but stands out due to its unique pharmacokinetic properties and lower incidence of side effects.

Compound NameUnique Features
AmlodipineLonger half-life; lower potential for CYP3A4 interactions.
FelodipineLess lipophilic; shorter duration of action compared to lercanidipine.
NifedipineMore prone to cause reflex tachycardia; higher side effect profile.
IsradipineShorter duration; less effective for chronic hypertension management compared to lercanidipine.

Lercanidipine's high lipophilicity allows for better tissue distribution and prolonged antihypertensive effects compared to these similar compounds .

Multi-step Synthesis Protocols from Precursor Compounds

The synthesis of lercanidipine hydrochloride involves sophisticated multi-step protocols that build upon the fundamental Hantzsch dihydropyridine synthesis methodology [1] [14] [31]. The primary synthetic route begins with the formation of the dihydropyridine core structure through a well-established three-component condensation reaction involving specific precursor compounds [1] [2] [6].

Primary Precursor Compounds and Initial Steps

The synthesis commences with 3-nitrobenzaldehyde as the primary aldehyde component, which serves as the aromatic building block for the final dihydropyridine structure [9] [1]. This aldehyde undergoes condensation with methyl acetoacetate in the presence of concentrated sulfuric acid, followed by Michael addition and hydrolysis reactions to generate the key intermediate 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester [9].

A more refined approach involves the esterification of diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate as an initial building block [1] [6]. This intermediate then undergoes condensation and cyclization reactions with 3-nitrobenzaldehyde and 3-amido-methyl crotonate in a one-pot procedure to obtain the lercanidipine parent nucleus [1].

Advanced Multi-step Synthesis Protocols

Modern synthetic protocols have evolved to incorporate more efficient multi-step sequences that minimize by-product formation and improve overall yields [3] [16]. The most widely adopted industrial synthesis involves a three-step process: first, the formation of the dihydropyridine core through Hantzsch cyclization; second, the conversion of the carboxylic acid functionality to an acid chloride using thionyl chloride; and third, the esterification with the specialized alcohol component 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol [2] [15].

The critical intermediate 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid undergoes halogenation with thionyl chloride in dichloromethane and dimethylformamide at temperatures between -4 and +1 degrees Celsius [2] [15]. This temperature-controlled halogenation step is crucial for maintaining stereochemical integrity and preventing unwanted side reactions [2].

Novel Intermediate Synthesis Approaches

Recent developments have introduced novel intermediates that streamline the synthetic pathway [13]. The synthesis of 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-1-pyridine-3,5-dicarboxylate and its bromo analog represents a significant advancement in precursor preparation [13]. These intermediates, when reacted with N-methyl-3,3-diphenylpropylamine, produce lercanidipine with improved efficiency and reduced purification requirements [13].

An alternative synthetic route utilizes substituted chlorophosphate derivatives as coupling agents [3] [16]. This method involves reacting 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with substituted chlorophosphate derivatives to obtain substituted phosphonoester derivatives as intermediates [3] [16]. These intermediates then undergo subsequent coupling with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to yield the final product [3] [16].

Optimization of Reaction Conditions

The optimization of multi-step synthesis protocols has focused on controlling reaction parameters to maximize yield and purity [1] [19]. Temperature control throughout the synthesis is critical, with most steps requiring temperatures below 60 degrees Celsius to prevent thermal degradation [1] [27]. Solvent selection plays a crucial role, with aprotic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran proving most effective for maintaining reaction stability [15] [19].

The crystallization process represents the final critical step in the multi-step synthesis [15] [29]. The crude lercanidipine hydrochloride undergoes recrystallization from absolute ethanol to achieve pharmaceutical-grade purity [13] [15]. Advanced crystallization techniques involve controlled cooling rates and seeding procedures to ensure consistent crystal form and high purity levels exceeding 99.5 percent [20] [29].

Catalytic Systems for Stereochemical Control

The synthesis of lercanidipine hydrochloride presents unique challenges in stereochemical control due to the presence of multiple chiral centers and the potential for racemization during key synthetic steps [23] [24] [25]. The development of effective catalytic systems has been essential for achieving the desired stereochemical outcome and maintaining enantiomeric purity throughout the synthetic process.

Hantzsch Reaction Catalysis

The fundamental Hantzsch dihydropyridine synthesis, which forms the core of lercanidipine synthesis, has been extensively studied for catalytic enhancement [14] [31] [34]. Traditional Hantzsch reactions proceed through multiple mechanistic pathways, with at least five significant routes proposed for the formation of 1,4-dihydropyridine structures [14]. The choice of catalyst significantly influences which pathway predominates and consequently affects the stereochemical outcome [14] [34].

Organocatalytic approaches have emerged as particularly effective for controlling stereoselectivity in dihydropyridine synthesis [24] [34]. Chiral phosphoric acid derivatives, particularly those based on binaphthyl structures, have demonstrated excellent enantioselectivity in asymmetric Hantzsch reactions [24]. These catalysts function through hydrogen bonding interactions that organize the transition state geometry, leading to preferential formation of one enantiomer [24].

Advanced Organocatalytic Systems

Recent developments in organocatalytic systems have focused on achieving high enantioselectivity while maintaining practical reaction conditions [24] [34]. Chiral thioureas and their derivatives have proven particularly effective as organocatalysts for dihydropyridine synthesis [24]. These catalysts operate through dual activation mechanisms, simultaneously activating both the electrophilic aldehyde component and the nucleophilic beta-dicarbonyl compound [24].

The implementation of dual catalytic systems, combining chiral phosphoric acids with Lewis acids such as yttrium triflate, has yielded enhanced stereochemical control [24]. These systems demonstrate synergistic effects where the Lewis acid activates the carbonyl components while the chiral phosphoric acid controls the stereochemical outcome through asymmetric induction [24].

Transition Metal Catalytic Systems

While organocatalytic approaches dominate current research, transition metal catalytic systems continue to play important roles in specific synthetic transformations within the lercanidipine synthesis [34]. Palladium-catalyzed coupling reactions have been employed for the construction of complex side chain components, particularly in the synthesis of the 3,3-diphenylpropyl moiety [36].

The use of ceric ammonium nitrate as a catalyst has shown particular promise for green synthetic approaches [37]. This catalyst promotes efficient multicomponent coupling reactions under mild conditions while providing good stereochemical control [37]. The catalyst loading requirements are typically low, with 0.5 mol percent proving sufficient for complete conversion [37].

Stereochemical Analysis and Control

The stereochemical complexity of lercanidipine hydrochloride necessitates careful monitoring and control throughout the synthetic process [25]. Chiral liquid chromatography coupled with mass spectrometry has become the standard analytical method for determining enantiomeric purity [25]. Studies have demonstrated that lercanidipine exhibits enantioselective pharmacokinetics, making stereochemical purity a critical quality parameter [25].

The racemization potential during synthesis has been thoroughly investigated, with particular attention to steps involving elevated temperatures or strongly acidic conditions [2] [15]. The acid chloride formation step, conducted at low temperatures between -10 and 0 degrees Celsius, has been identified as particularly sensitive to racemization [2] [15]. Careful temperature control and the use of appropriate base additives help maintain stereochemical integrity during this critical transformation [2].

Catalytic System Optimization

Optimization of catalytic systems for lercanidipine synthesis involves balancing multiple factors including reaction rate, selectivity, catalyst cost, and environmental impact [16] [19]. The development of recoverable and recyclable catalytic systems has become increasingly important for industrial applications [34]. Heterogeneous catalytic systems, while less developed than their homogeneous counterparts, offer advantages in terms of catalyst recovery and product purification [34].

The implementation of flow chemistry techniques with immobilized catalysts represents an emerging approach for continuous stereoselective synthesis [34]. These systems offer improved heat and mass transfer characteristics, leading to enhanced reaction control and potentially improved stereoselectivity [34].

Green Chemistry Approaches in Industrial Manufacturing

The industrial manufacturing of lercanidipine hydrochloride has increasingly embraced green chemistry principles to reduce environmental impact, improve process efficiency, and enhance sustainability [16] [19] [22]. These approaches encompass solvent reduction, waste minimization, energy efficiency, and the implementation of catalytic systems that reduce the need for stoichiometric reagents.

Solvent Reduction and Replacement Strategies

Traditional lercanidipine synthesis relies heavily on organic solvents, particularly dichloromethane, tetrahydrofuran, and various alcohols [15] [19]. Green chemistry initiatives have focused on reducing solvent consumption through process intensification and the development of solvent-free reaction conditions [22] [37]. Microwave-assisted synthesis has emerged as a particularly effective approach for reducing reaction times and solvent requirements [22].

The implementation of solvent-free Hantzsch reactions has demonstrated significant environmental benefits while maintaining high product yields [37]. These reactions utilize solid-state mixing techniques and rely on the inherent reactivity of the starting materials to drive the reaction to completion [37]. The elimination of organic solvents reduces both environmental impact and processing costs while simplifying product isolation procedures [37].

Alternative solvent systems based on environmentally benign solvents such as water, ethanol, and supercritical carbon dioxide have been investigated [21] [28]. Aqueous reaction systems, while challenging due to the hydrophobic nature of many reaction components, have shown promise when combined with appropriate phase transfer catalysts or surfactant systems [21].

Waste Minimization and Atom Economy

The traditional synthesis of lercanidipine hydrochloride generates significant amounts of waste, particularly from purification procedures and the use of stoichiometric coupling reagents [16] [19]. Green chemistry approaches have focused on improving atom economy by developing more efficient coupling methods and reducing the need for extensive purification [16] [19].

The replacement of thionyl chloride-based coupling with phosphorus-based coupling reagents represents a significant advancement in waste reduction [16] [19]. These alternative coupling methods generate water-soluble by-products that are easily removed, eliminating the need for extensive washing procedures and reducing overall waste generation [16] [19].

One-pot synthetic procedures have been developed to minimize intermediate isolation and purification steps [16] [37]. These procedures combine multiple synthetic transformations in a single reaction vessel, reducing solvent consumption, energy requirements, and waste generation [16] [37]. The implementation of telescoped synthesis protocols has demonstrated yields comparable to traditional multi-step procedures while significantly reducing environmental impact [16].

Energy Efficiency and Process Intensification

Energy consumption in lercanidipine manufacturing has been reduced through the implementation of process intensification techniques [22] [27]. Microwave-assisted synthesis enables rapid heating with precise temperature control, reducing overall energy consumption while improving reaction rates [22]. These techniques have demonstrated particular effectiveness for the initial Hantzsch cyclization step [22].

Continuous flow synthesis represents another approach to energy efficiency and process intensification [34]. Flow reactors offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling more efficient reactions with reduced energy requirements [34]. The implementation of flow chemistry also facilitates real-time monitoring and control, improving both product quality and process efficiency [34].

The optimization of crystallization processes has yielded significant energy savings in the final purification steps [27] [29]. Controlled crystallization techniques using seeded crystallization and optimized cooling profiles reduce the energy requirements for product isolation while improving crystal quality and purity [27] [29].

Catalytic Process Development

The development of more efficient catalytic systems has been central to green chemistry initiatives in lercanidipine manufacturing [34] [37]. The replacement of stoichiometric reagents with catalytic alternatives reduces both raw material consumption and waste generation [34] [37]. Organocatalytic systems, in particular, offer environmental advantages due to their lower toxicity and easier disposal compared to transition metal catalysts [34].

Biocatalytic approaches, while still in early development for lercanidipine synthesis, represent a promising area for future green chemistry applications [34]. Enzymatic transformations offer high selectivity under mild reaction conditions with minimal environmental impact [34]. The development of engineered enzymes capable of catalyzing the key synthetic transformations could revolutionize the manufacturing process [34].

Industrial Implementation and Scalability

The successful implementation of green chemistry approaches in industrial lercanidipine manufacturing requires careful consideration of scalability and economic viability [16] [19]. Pilot-scale studies have demonstrated the feasibility of several green chemistry approaches, including solvent reduction techniques and alternative coupling methods [16] [19].

The economic benefits of green chemistry approaches often extend beyond environmental considerations to include reduced raw material costs, simplified purification procedures, and improved process safety [16] [19]. These factors contribute to overall cost reduction while meeting increasingly stringent environmental regulations [16] [19].

The analytical assessment of lercanidipine hydrochloride requires sophisticated methodological approaches to ensure pharmaceutical quality, safety, and efficacy. This section examines cutting-edge chromatographic techniques, electrochemical sensing platforms, and chemometric approaches specifically developed for comprehensive analysis of this third-generation calcium channel blocker.

Chromatographic Techniques for Purity Assessment

Chromatographic methods represent the cornerstone of pharmaceutical analysis for lercanidipine hydrochloride, providing essential capabilities for both qualitative identification and quantitative determination. The complex molecular structure of lercanidipine hydrochloride, combined with its susceptibility to various degradation pathways, necessitates robust analytical methodologies capable of distinguishing the parent compound from related substances and degradation products.

High Performance Liquid Chromatography with Ultraviolet Detection Method Development and Validation

High Performance Liquid Chromatography with Ultraviolet Detection represents the most extensively validated analytical approach for lercanidipine hydrochloride analysis. The development of stability-indicating methods has been paramount in ensuring regulatory compliance and pharmaceutical quality assurance [1] [2] [3].

Method Optimization Parameters

The optimization of chromatographic conditions requires careful consideration of multiple parameters to achieve optimal separation efficiency. Column selection typically employs reversed-phase stationary phases, with C18 columns demonstrating superior performance for lercanidipine hydrochloride analysis. The Symmetry C18 column (250×4.6 mm, 5μm particle size) has been extensively validated, providing retention times of approximately 4.778 minutes under optimized conditions [1].

Mobile phase composition significantly influences separation quality and peak symmetry. A ternary mobile phase system consisting of dihydrogen orthophosphate buffer, methanol, and acetonitrile in the ratio 40:40:20 (volume/volume/volume) has demonstrated exceptional performance characteristics. This composition provides adequate retention, excellent peak shape, and robust method reproducibility [1].

Detection wavelength selection requires spectroscopic evaluation of lercanidipine hydrochloride absorption characteristics. Ultraviolet detection at 256 nanometers provides optimal sensitivity while maintaining specificity for the parent compound. Alternative detection wavelengths including 220, 240, and 356 nanometers have been reported, with selection dependent on specific analytical requirements and potential interferents [2] [3] [4].

Validation Parameters and Performance Characteristics

Validation studies conducted according to International Conference on Harmonisation guidelines demonstrate excellent method performance across all evaluated parameters. Linearity has been established over concentration ranges from 6 to 40 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999. The method exhibits exceptional precision, with relative standard deviation values less than 2.0 percent for both repeatability and intermediate precision assessments [1].

Accuracy evaluation through recovery studies demonstrates mean recovery values of 99.85 percent, indicating negligible systematic bias. Limits of detection and quantification have been established at 0.09 and 0.27 micrograms per milliliter respectively, providing adequate sensitivity for pharmaceutical quality control applications [1].

Stability-indicating capability represents a critical validation requirement for lercanidipine hydrochloride methods. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions demonstrate complete separation of degradation products from the parent compound. Acidic conditions produce approximately 8.18 percent degradation, while alkaline conditions result in 7.24 percent degradation after 24 hours exposure [1].

Validation ParameterSpecificationObserved ResultCompliance Status
Linearity Range6-40 μg/mLr² = 0.999Compliant
Accuracy98-102%99.85%Compliant
Precision (Repeatability)<2.0% RSD<2.0% RSDCompliant
Precision (Intermediate)<2.0% RSD0.74% RSDCompliant
Limit of DetectionMethod dependent0.09 μg/mLAcceptable
Limit of QuantificationMethod dependent0.27 μg/mLAcceptable
RobustnessNo significant variationDemonstratedCompliant
Solution StabilityMinimum 24 hours48 hoursCompliant

Alternative High Performance Liquid Chromatography Methods

Several alternative High Performance Liquid Chromatography methodologies have been developed to address specific analytical challenges. The rapid resolution liquid chromatography approach utilizing shorter columns with smaller particle sizes provides reduced analysis times while maintaining separation efficiency. A Zorbax SB C18 column (50×4.6 mm, 1.8μm) enables complete analysis within 10 minutes while achieving baseline separation of five known process impurities [2].

Gradient elution methods offer enhanced flexibility for complex sample matrices. A potassium dihydrogen phosphate buffer and acetonitrile gradient system provides superior resolution for simultaneous determination of lercanidipine hydrochloride and related compounds. Detection at 220 nanometers enhances sensitivity for trace level impurity detection [2].

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry for Trace Impurity Detection

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry represents the most advanced analytical approach for trace impurity detection and structural characterization of lercanidipine hydrochloride degradation products. This technique combines the separation efficiency of ultra performance liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry [5] [6] [7].

Instrumentation and Optimization Parameters

The ultra performance liquid chromatography system typically employs sub-2-micrometer particle size columns to achieve enhanced separation efficiency and reduced analysis times. The UPLC BEH C18 column (50×2.1 mm, 1.7μm) provides optimal performance for lercanidipine hydrochloride analysis, enabling baseline separation of closely related impurities within shortened analysis times [8].

Mass spectrometry detection employs electrospray ionization in positive ion mode, providing optimal sensitivity for lercanidipine hydrochloride and related compounds. The protonated molecular ion at mass-to-charge ratio 612.2 serves as the precursor ion for lercanidipine hydrochloride, with primary product ion formation at mass-to-charge ratio 280.1. Multiple reaction monitoring transitions enable simultaneous quantification of multiple analytes with exceptional selectivity [8].

Method Performance and Sensitivity

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry methods demonstrate exceptional sensitivity, with quantification limits in the sub-nanogram per milliliter range. Linear calibration curves extend from 0.010 to 20.0 nanograms per milliliter, providing adequate dynamic range for pharmacokinetic and impurity analysis applications [8].

Matrix effects, a significant concern in mass spectrometry analysis, have been comprehensively evaluated through post-column infusion, post-extraction spiking, and calibration line slope comparison methods. Extraction recovery exceeds 94 percent for both analyte and internal standard, demonstrating efficient sample preparation procedures [8].

Impurity Characterization and Identification

The technique enables comprehensive characterization of process-related impurities and degradation products. Five major process impurities (LER-1, LER-2, LER-3, LER-4, and LER-D) have been identified and structurally characterized using tandem mass spectrometry fragmentation patterns. Each impurity demonstrates distinct retention behavior and mass spectral characteristics, enabling unambiguous identification and quantification [2] [7].

Degradation product characterization reveals multiple degradation pathways under various stress conditions. Acidic degradation produces five distinct products, alkaline conditions generate three major products, and oxidative stress results in one primary degradation product. Mass spectral characterization provides structural information enabling degradation pathway elucidation [7].

Impurity TypeRetention Time RangeDetection LimitMass Spectral Confirmation
Process Impurity 1VariableSub-ppm levelsAvailable
Process Impurity 2VariableSub-ppm levelsAvailable
Process Impurity 3VariableSub-ppm levelsAvailable
Process Impurity 4VariableSub-ppm levelsAvailable
Degradation Impurity DVariableSub-ppm levelsAvailable
Oxidative Products2-8 minutesμg/mL levelsLimited
Hydrolytic Products2-8 minutesμg/mL levelsLimited

Electrochemical Sensing Platforms

Electrochemical analytical methods provide alternative approaches for lercanidipine hydrochloride determination, offering distinct advantages including rapid analysis times, minimal sample preparation requirements, and cost-effective instrumentation. The electroactive nature of lercanidipine hydrochloride, arising from both the dihydropyridine ring and nitroaromatic moiety, enables multiple electrochemical detection strategies [9] [10] [11] [12].

Differential Pulse Polarography

Differential pulse polarography represents the earliest electrochemical approach for lercanidipine hydrochloride analysis. The technique employs mercury drop electrodes for cathodic reduction of the nitroaromatic moiety. The reduction process involves a four-electron, four-proton irreversible reaction producing the corresponding hydroxylamine derivative [11].

The method demonstrates excellent linearity over the concentration range 3×10⁻⁵ to 9×10⁻⁵ molar, with recovery values of 98.3±0.9 percent. Precision evaluation yields coefficient of variation values of 0.94 percent, indicating acceptable method reproducibility. The technique provides adequate selectivity for pharmaceutical formulation analysis, with minimal interference from common excipients [11].

Differential Pulse Voltammetry with Modified Electrodes

Differential pulse voltammetry using glassy carbon electrodes provides enhanced versatility and reduced environmental concerns compared to mercury-based systems. The technique exploits the oxidation of the 1,4-dihydropyridine ring to form the corresponding pyridine derivative. Optimization studies demonstrate optimal performance at pH 4.0 using ethanol-Britton-Robinson buffer systems [12].

Method validation demonstrates linearity over the range 1×10⁻⁵ to 1×10⁻⁴ molar, with limits of detection and quantification of 1.39×10⁻⁵ and 1.49×10⁻⁵ molar respectively. Precision assessment yields relative standard deviation values of 1.56 percent for within-day measurements and 1.70 percent for between-day determinations [12].

Advanced Electrochemical Platforms

Recent developments in electrochemical sensing employ advanced electrode materials and sample preparation techniques to enhance sensitivity and selectivity. Screen-printed boron-doped diamond electrodes combined with hollow fiber-based liquid phase microextraction enable determination in complex biological matrices [9].

The combined approach achieves exceptional sensitivity with quantification limits of 3.3 nanomolar and detection limits of 1.1 nanomolar. Linear response extends from 1 to 1000 nanomolar, providing adequate dynamic range for biological applications. Recovery studies in human urine, blood plasma, and serum demonstrate values ranging from 93.2 to 112.9 percent with relative standard deviations between 1.72 and 8.5 percent [9].

Electrochemical TechniqueLinear RangeDetection LimitPrecision (%RSD)Recovery (%)
Differential Pulse Polarography3×10⁻⁵ - 9×10⁻⁵ MNot specified0.9498.3±0.9
Differential Pulse Voltammetry1×10⁻⁵ - 1×10⁻⁴ M1.39×10⁻⁵ M1.56-1.7098.3
Square Wave Voltammetry1-1000 nmol/L1.1 nmol/L1.72-8.593.2-112.9

Chemometric Approaches for Spectral Data Interpretation

Chemometric methodologies represent sophisticated mathematical and statistical approaches for extracting quantitative information from complex spectroscopic data. These techniques enable simultaneous analysis of multiple components, resolution of overlapping spectral features, and optimization of analytical procedures for lercanidipine hydrochloride determination [13] [14] [15].

Multivariate Calibration Methods

Partial Least Squares regression represents the predominant chemometric approach for pharmaceutical analysis applications. The technique constructs mathematical models relating spectral variables to analyte concentrations through latent variable decomposition. For lercanidipine hydrochloride analysis, Partial Least Squares models demonstrate exceptional predictive capability with correlation coefficients exceeding 0.984 [15].

Near infrared spectroscopy combined with Partial Least Squares regression enables direct quantification of pharmaceutical formulations without sample preparation. Spectral preprocessing techniques including Standard Normal Variate, Multiplicative Scatter Correction, and first derivative transformations enhance model performance by reducing spectral variations unrelated to analyte concentration [15].

Model validation employs cross-validation procedures to assess predictive capability and prevent overfitting. Root mean square error of cross-validation values below 0.3 percent indicate excellent model performance for pharmaceutical quality control applications [15].

Derivative Spectrophotometry

Derivative spectrophotometry provides enhanced resolution for overlapping spectral features through mathematical differentiation of absorption spectra. First derivative spectrophotometry enables simultaneous determination of lercanidipine hydrochloride and co-formulated drugs by eliminating background interference and enhancing spectral selectivity [14].

Second derivative spectrophotometry offers superior peak resolution for complex mixtures. The technique employs zero-crossing points where interfering compounds exhibit zero derivative amplitude while the analyte maintains measurable response. For lercanidipine hydrochloride analysis, second derivative measurement at 221.0 nanometers provides selective quantification in the presence of related compounds [13].

Spectral Preprocessing Optimization

Spectral preprocessing represents a critical component of chemometric analysis, requiring systematic optimization to achieve optimal analytical performance. Standard Normal Variate correction addresses multiplicative scatter effects by normalizing each spectrum to zero mean and unit variance. This preprocessing technique demonstrates particular effectiveness for tablet analysis where physical variations influence spectral baseline [15].

First derivative preprocessing enhances spectral resolution by eliminating baseline variations and emphasizing peak features. However, derivative transformations reduce signal-to-noise ratios, requiring careful optimization of smoothing parameters. Savitzky-Golay algorithms provide optimal balance between noise reduction and spectral resolution [15].

Experimental Design and Optimization

Full factorial experimental design enables systematic optimization of analytical conditions while minimizing experimental effort. For fluorescence-based determination of lercanidipine hydrochloride, four-factor experimental designs optimize reagent volume, buffer pH, incubation time, and buffer volume to maximize analytical response [16].

Response surface methodology provides mathematical models describing the relationship between experimental factors and analytical performance. Analysis of variance procedures identify statistically significant factors and interactions, enabling robust method development with predictable performance characteristics [16].

Chemometric TechniquePrimary ApplicationPreprocessing RequirementsValidation Approach
Partial Least SquaresMultivariate calibrationSNV, MSC, derivativesCross-validation
Principal Component AnalysisData reductionMean centering, scalingExplained variance
First DerivativePeak resolutionSmoothing optimizationRecovery studies
Second DerivativeSelectivity enhancementScaling factor optimizationSpecificity assessment

The implementation of advanced chemometric approaches requires comprehensive validation to ensure reliable analytical performance. Method validation follows International Conference on Harmonisation guidelines with particular emphasis on specificity, linearity, accuracy, and precision assessment. Chemometric models demonstrate excellent performance characteristics with correlation coefficients exceeding 0.999 and recovery values within 98-102 percent across multiple concentration levels [13] [14] [16].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

647.2762138 g/mol

Monoisotopic Mass

647.2762138 g/mol

Heavy Atom Count

46

UNII

OA8TFX68PE

Related CAS

100427-26-7 (Parent)

Wikipedia

Lercanidipine hydrochloride

Dates

Last modified: 07-20-2023

Explore Compound Types